Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate
CAS No.: 194367-78-7
Cat. No.: VC20916469
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194367-78-7 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | ethyl 3-(4-formylphenyl)benzoate |
| Standard InChI | InChI=1S/C16H14O3/c1-2-19-16(18)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-11H,2H2,1H3 |
| Standard InChI Key | PGDYFVYPQHZDDD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
| Canonical SMILES | CCOC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Introduction
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate is a chemical compound with the CAS number 194367-78-7. It is characterized by its molecular formula C16H14O3 and a molecular weight of 254.28 g/mol . This compound is part of the biphenyl family, which is known for its diverse applications in organic synthesis and pharmaceutical research.
Synthesis and Applications
While specific synthesis methods for Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate are not detailed in the available literature, biphenyl derivatives are generally synthesized through various organic reactions such as Suzuki coupling or Friedel-Crafts acylation. These compounds are often used as intermediates in the synthesis of pharmaceuticals and other organic materials due to their versatility and reactivity.
Safety and Handling
Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate is classified under the UN number 3077 and falls into the hazard class 9, indicating it is considered a hazardous substance. The signal word for this compound is "Danger," and it requires specific precautionary measures during handling:
-
Precautionary Statements: P261-P264-P271-P273-P280-P302+P352-P304+P340+P312-P305+P351+P338-P310-P312-P332+P313-P391-P403+P233-P405-P501 .
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P273 | Avoid release to the environment. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | If on skin: Wash with plenty of soap and water. |
| P304+P340+P312 | If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| P305+P351+P338 | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P391 | Collect spillage. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume